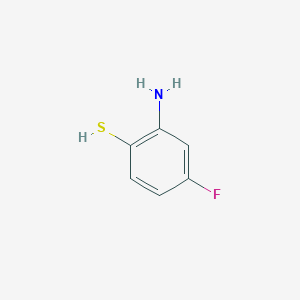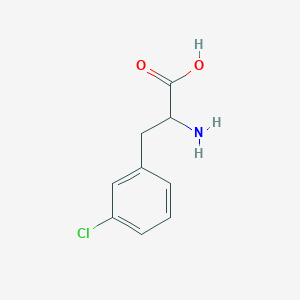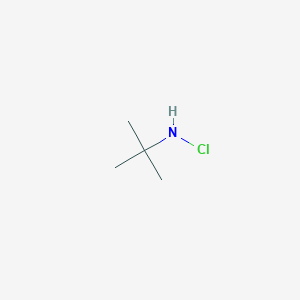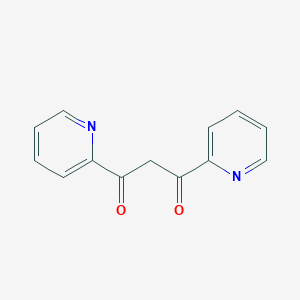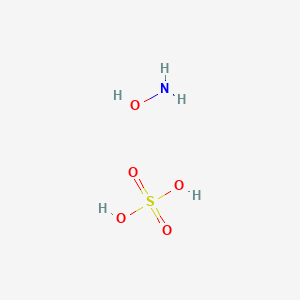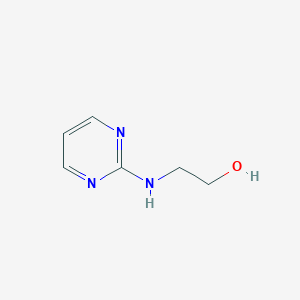
2-(ピリミジン-2-イルアミノ)エタノール
概要
説明
2-(Pyrimidin-2-ylamino)ethanol is an organic compound that features a pyrimidine ring attached to an ethanol group through an amino linkage. This compound is of interest due to its potential applications in medicinal chemistry and its role as an intermediate in the synthesis of various biologically active molecules. The presence of both the pyrimidine ring and the ethanol group allows for diverse chemical reactivity and potential biological activity.
科学的研究の応用
2-(Pyrimidin-2-ylamino)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and can be used to study reaction mechanisms involving pyrimidine derivatives.
Biology: The compound can be used in the development of enzyme inhibitors or as a ligand in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and as a building block for more complex molecules.
作用機序
Target of Action
Pyrimidine derivatives have been found to exhibit diverse types of biological and pharmaceutical activities . For instance, they have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) . They have also been evaluated as potential anti-tumor agents targeting retinoid X receptor alpha (RXRα) .
Mode of Action
Pyrimidine derivatives have been known to show anticancer properties . They inhibit the activity of their targets in a dose-dependent manner, and selectively bind to their targets with submicromolar affinity .
Biochemical Pathways
For example, they have been found to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Result of Action
Related pyrimidine derivatives have been found to induce time-and dose-dependent cleavage of poly adp-ribose polymerase, and significantly stimulate caspase-3 activity, leading to rxrα-dependent apoptosis .
生化学分析
Biochemical Properties
The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 . Due to its prebiotic nature to living cells in biodiversity, it is a highly privileged motif for the development of molecules of biological and pharmaceutical interest .
Cellular Effects
While specific cellular effects of 2-(Pyrimidin-2-ylamino)ethanol are not well-documented, pyrimidine derivatives have been known to exhibit various biological activities. For instance, some pyrimidine derivatives have shown anticancer activity by inhibiting cell growth .
Molecular Mechanism
The exact molecular mechanism of 2-(Pyrimidin-2-ylamino)ethanol is not well-studied. Pyrimidine derivatives have been known to interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of 2-(Pyrimidin-2-ylamino)ethanol at different dosages in animal models are not well-documented. It’s crucial to understand that the effects of chemical compounds can vary with different dosages, and high doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
The specific metabolic pathways that 2-(Pyrimidin-2-ylamino)ethanol is involved in are not well-documented. Pyrimidine derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-(Pyrimidin-2-ylamino)ethanol within cells and tissues are not well-documented. The transport and distribution of chemical compounds within cells and tissues can be influenced by various factors, including transporters, binding proteins, and effects on localization or accumulation .
Subcellular Localization
The subcellular localization of 2-(Pyrimidin-2-ylamino)ethanol is not well-documented. The subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-ylamino)ethanol typically involves the reaction of 2-aminopyrimidine with ethylene oxide. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide, to yield the desired product. The general reaction scheme is as follows:
2-aminopyrimidine+ethylene oxide→2-(Pyrimidin-2-ylamino)ethanol
Industrial Production Methods: Industrial production of 2-(Pyrimidin-2-ylamino)ethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 2-(Pyrimidin-2-ylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products:
Oxidation: 2-(Pyrimidin-2-ylamino)acetaldehyde or 2-(Pyrimidin-2-ylamino)acetic acid.
Reduction: Dihydro-2-(Pyrimidin-2-ylamino)ethanol.
Substitution: Various substituted pyrimidinylaminoethanol derivatives.
類似化合物との比較
2-(Pyridin-2-ylamino)ethanol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Pyrimidin-4-ylamino)ethanol: The amino group is attached to the 4-position of the pyrimidine ring.
2-(Pyrimidin-2-ylamino)propanol: Similar structure but with a propanol group instead of an ethanol group.
Uniqueness: 2-(Pyrimidin-2-ylamino)ethanol is unique due to the specific positioning of the amino and ethanol groups, which can influence its reactivity and biological activity. The pyrimidine ring provides a versatile scaffold for further functionalization, making it a valuable compound in various fields of research.
特性
IUPAC Name |
2-(pyrimidin-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-5-4-9-6-7-2-1-3-8-6/h1-3,10H,4-5H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMJYEXQVZXYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

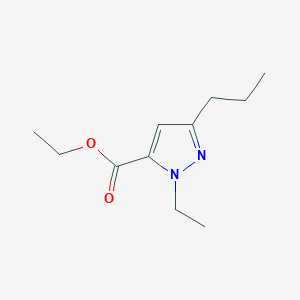
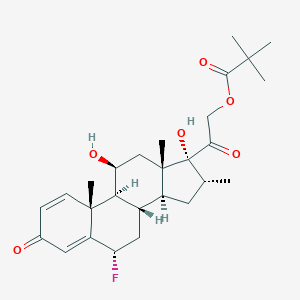
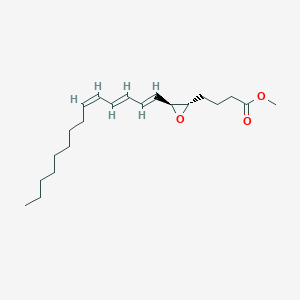
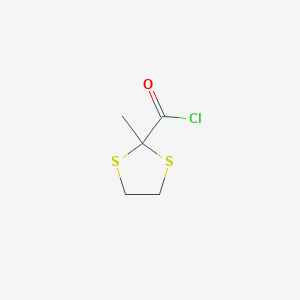
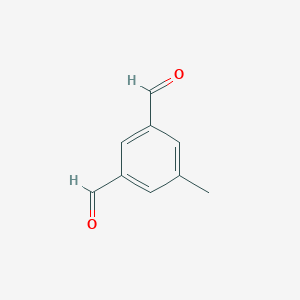
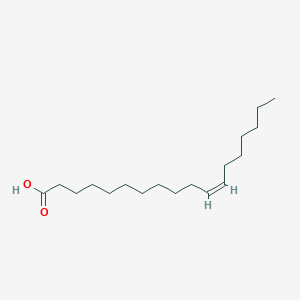
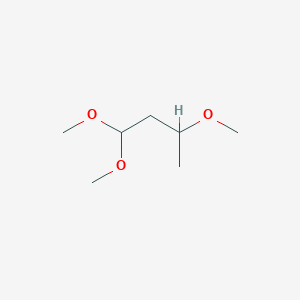
![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)
